molecular formula C13H14O3 B12571142 1-(4-Acetylphenyl)prop-2-en-1-yl acetate CAS No. 591771-59-4

1-(4-Acetylphenyl)prop-2-en-1-yl acetate

Cat. No.: B12571142
CAS No.: 591771-59-4
M. Wt: 218.25 g/mol
InChI Key: KBUNFWLQTYVSBL-UHFFFAOYSA-N
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Description

1-(4-Acetylphenyl)prop-2-en-1-yl acetate is an organic compound that belongs to the class of phenylpropanoids It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a prop-2-en-1-yl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Acetylphenyl)prop-2-en-1-yl acetate typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and a ketone under basic conditions to form the α, β-unsaturated ketone framework . The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in a solvent like ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Acetylphenyl)prop-2-en-1-yl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(4-Acetylphenyl)prop-2-en-1-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Acetylphenyl)prop-2-en-1-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry .

Properties

CAS No.

591771-59-4

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

1-(4-acetylphenyl)prop-2-enyl acetate

InChI

InChI=1S/C13H14O3/c1-4-13(16-10(3)15)12-7-5-11(6-8-12)9(2)14/h4-8,13H,1H2,2-3H3

InChI Key

KBUNFWLQTYVSBL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(C=C)OC(=O)C

Origin of Product

United States

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